molecular formula C17H19NO3S B5724948 N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5724948
M. Wt: 317.4 g/mol
InChI Key: GOUIPNRTUDVRKG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzenesulfonyl group attached to a 4-acetylphenylamine moiety. The acetyl group at the para position of the phenyl ring and the trimethyl substitution on the sulfonamide ring influence its electronic, steric, and physicochemical properties, distinguishing it from other sulfonamide analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-11-9-12(2)17(13(3)10-11)22(20,21)18-16-7-5-15(6-8-16)14(4)19/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUIPNRTUDVRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(carboxyphenyl)-2,4,6-trimethylbenzenesulfonamide.

    Reduction: 4-(hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties. It is used in assays to study enzyme inhibition and protein binding.

    Medicine: Explored for its potential as an anticancer agent. It is also studied for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

a. N-(3-Trifluoromethylphenyl)-2,4,6-Trimethylbenzenesulfonamide (m-3M3FBS)

  • Structure-Activity Relationship : The trifluoromethyl group at the meta position enhances phospholipase C (PLC) activation, leading to robust brain-derived neurotrophic factor (BDNF) release in oligodendrocytes. In contrast, the acetyl group in the target compound may prioritize different signaling pathways due to its electron-withdrawing nature .

b. N-(2-Fluoro-5-Nitrophenyl)-2,4,6-Trimethylbenzenesulfonamide

  • The acetyl group in the target compound offers moderate electron withdrawal, balancing stability and reactivity .
  • Bioactivity : Nitro groups often correlate with antimicrobial properties, suggesting divergent applications compared to the acetyl variant .

a. N-(4-Acetylphenyl)benzenesulfonamide (Precursor)

  • Synthesis: Prepared via refluxing 4-aminoacetophenone with benzenesulfonyl chloride in dichloromethane.
  • Yield: Not explicitly reported, but trimethyl analogs like the target compound may require optimized conditions due to steric challenges .

b. 2,4,6-Trimethylbenzenesulfonamide (Unsubstituted Amine Derivative)

  • Synthesis : Generated via NaBH4 reduction of 2,4,6-trimethylbenzenesulfonyl azide in tetrahydrofuran (85% yield). This method highlights the versatility of sulfonamide chemistry for generating diverse analogs .

Physicochemical and Structural Properties

a. Crystal Packing and Bond Parameters

  • Trimethyl Substituents : The 2,4,6-trimethyl groups induce steric effects, leading to predictable bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and angles consistent with related sulfonamides .
  • Comparison with Methoxy Derivatives : N-(4-Methoxyphenyl)benzenesulfonamide exhibits longer S–N bonds (1.65 Å) due to electron-donating methoxy groups, whereas the acetyl group in the target compound may shorten bonds slightly via resonance effects .

b. Lipophilicity and Solubility

  • The trimethyl groups enhance lipophilicity (logP ~2.8 estimated), favoring membrane permeability. In contrast, polar substituents like methoxy or nitro reduce logP but improve aqueous solubility .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents logP (Estimated) Biological Activity Key Reference
N-(4-Acetylphenyl)-2,4,6-TMB-sulfonamide 4-Acetylphenyl, 2,4,6-TMB 2.8 PLC activation (Potential)
m-3M3FBS 3-CF3, 2,4,6-TMB 3.2 BDNF release (Confirmed)
N-(2-Fluoro-5-Nitrophenyl)-2,4,6-TMB 2-F, 5-NO2, 2,4,6-TMB 2.5 Antimicrobial (Theoretical)
N-(4-Methoxyphenyl)benzenesulfonamide 4-OCH3 1.9 Crystal structure studies

Biological Activity

N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique chemical structure suggests various mechanisms of action, particularly in relation to its interactions with biological targets. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H17NO2S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

This structure features an acetyl group attached to a phenyl ring, which is further substituted with a sulfonamide group. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism can be extrapolated to potential anticancer activity by disrupting the metabolic pathways in rapidly dividing cells.
  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by modulating cytokine production and inhibiting pathways such as NF-kappa B activation.

Biological Assays and Findings

Research studies have evaluated the biological activity of this compound through various assays. Below is a summary table of key findings from relevant studies:

StudyBiological ActivityMethodologyKey Findings
Study 1AntibacterialDisc diffusion methodInhibition of Gram-positive bacteria
Study 2AnticancerMTT assaySignificant cytotoxicity against cancer cell lines (e.g., MCF-7)
Study 3Anti-inflammatoryELISA for cytokinesReduced IL-6 and TNF-alpha levels in treated cells

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity. The study suggested that the compound induces apoptosis through the intrinsic pathway, leading to increased caspase-3 activity.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
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N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide

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